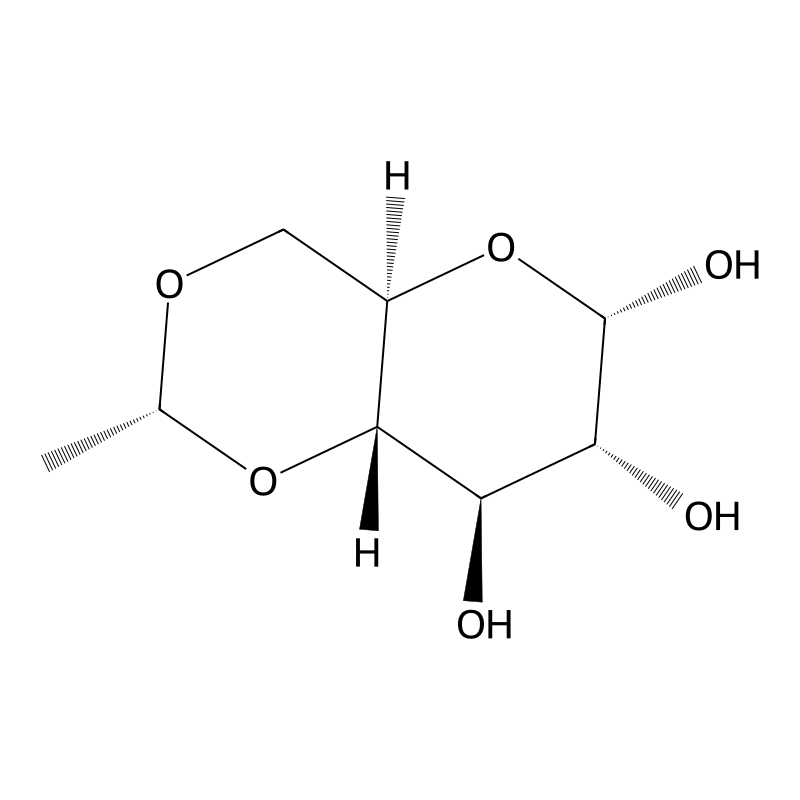4,6-O-Ethylidene-alpha-D-glucose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Inhibitor of Glucose Transport:
- Ethylidene-glucose has been shown to act as a competitive inhibitor of glucose transporter 1 (GLUT1) []. This means it can bind to the same site on GLUT1 as glucose, preventing glucose uptake into cells.
- Studies have found that ethylidene-glucose inhibits the transport of the radiolabeled glucose analog 2-deoxy-D-glucose in various cell lines [, ].
- This property makes ethylidene-glucose a potential tool for studying glucose transport and its role in various biological processes.
Investigation of Malarial Infection:
- Researchers are investigating the potential of ethylidene-glucose to inhibit the growth of the malaria parasite Plasmodium falciparum [].
- The parasite relies on glucose uptake for its survival, and inhibiting this process could be a potential strategy for developing new antimalarial drugs.
- However, studies have shown that ethylidene-glucose has a low affinity for the malarial hexose transporter (PfHT1) compared to GLUT1, suggesting that it may not be an effective antimalarial agent [].
Other Potential Applications:
- Ethylidene-glucose may also have applications in other areas of research, such as the study of diabetes and cancer.
- However, more research is needed to explore these potential applications.
4,6-O-Ethylidene-alpha-D-glucose is a derivative of glucose characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. Its molecular formula is C8H14O6, and it has a molecular weight of approximately 206.19 g/mol. This compound exists primarily in a solid state, typically appearing as a white to off-white powder. It is known for its role as a carbohydrate and is classified under glycosides due to its structural modifications that influence its reactivity and biological interactions .
4,6-O-Ethylidene-alpha-D-glucose acts as a competitive inhibitor of glucose transporter 1 (GLUT1) []. GLUT1 is a protein channel in cell membranes that facilitates the uptake of glucose. Ethylideneglucose's structure resembles glucose, allowing it to bind to the GLUT1 transporter but prevent glucose itself from binding. This property makes ethylideneglucose useful for studying glucose transport mechanisms in cells [].
The chemical reactivity of 4,6-O-ethylidene-alpha-D-glucose is influenced by its functional groups, allowing it to participate in various reactions typical of carbohydrates. Key reactions include:
- Hydrolysis: Under acidic or enzymatic conditions, 4,6-O-ethylidene-alpha-D-glucose can hydrolyze to yield glucose.
- Reduction: The compound can undergo reduction reactions, converting the carbonyl group to an alcohol group.
- Oxidation: It can also be oxidized to form carboxylic acids or other oxidized derivatives.
- Glycosylation: This compound can act as a glycosyl donor in synthetic organic chemistry, facilitating the formation of glycosidic bonds with various nucleophiles .
4,6-O-Ethylidene-alpha-D-glucose exhibits notable biological activity, particularly as a competitive inhibitor of glucose transporters. It has been studied for its potential effects on glucose metabolism, making it relevant in research related to diabetes and metabolic disorders. Its ability to inhibit glucose uptake suggests potential applications in therapeutic contexts where modulation of glucose levels is necessary .
The synthesis of 4,6-O-ethylidene-alpha-D-glucose can be achieved through several methods:
- Chemical Synthesis: This involves the protection of hydroxyl groups on glucose followed by the introduction of the ethylidene group through selective reactions using reagents such as ethylene oxide or other alkylating agents.
- Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the formation of the ethylidene derivative from glucose precursors under mild conditions.
- Total Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group interconversions .
4,6-O-Ethylidene-alpha-D-glucose finds applications in various fields:
- Research: It serves as a tool in biochemical studies related to carbohydrate metabolism and enzyme kinetics.
- Pharmaceuticals: Due to its inhibitory properties on glucose transporters, it has potential therapeutic applications in managing diabetes and related metabolic disorders.
- Synthetic Chemistry: The compound is utilized in organic synthesis for constructing complex carbohydrate structures .
Interaction studies involving 4,6-O-ethylidene-alpha-D-glucose have focused on its binding affinity with glucose transporters and enzymes involved in carbohydrate metabolism. These studies reveal that it competes with glucose for binding sites, thereby influencing glucose uptake and utilization in biological systems. Additionally, research into its interactions with other biomolecules helps elucidate its role in metabolic pathways .
Several compounds share structural characteristics with 4,6-O-ethylidene-alpha-D-glucose. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Alpha-D-Glucose | Basic structure without modifications | Primary form of sugar utilized by cells |
| Beta-D-Glucose | Isomeric form differing at anomeric carbon | Has different physical properties and reactivity |
| 2-Deoxy-D-glucose | Lacks one hydroxyl group | Important in studies on metabolic pathways |
| D-Mannose | Structural isomer with different configurations | Used in urinary tract health applications |
4,6-O-Ethylidene-alpha-D-glucose is unique due to its specific ethylidene modifications that alter its biological activity and chemical reactivity compared to these similar compounds .






